Clevidipine Impurity 6
Description
Contextual Significance of Pharmaceutical Impurity Research
The study of pharmaceutical impurities is significant for several reasons:
Patient Safety: The primary concern is the potential for impurities to be toxic, mutagenic, or carcinogenic, posing a direct risk to patient health. biomedres.usnih.govlongdom.org Rigorous impurity profiling helps to identify and mitigate these risks. longdom.org
Drug Efficacy and Stability: Impurities can affect the stability of a drug product, potentially leading to a decrease in its potency and a reduced shelf life. longdom.orgglobalpharmatek.com Understanding the degradation pathways that form impurities is crucial for developing stable formulations and establishing appropriate storage conditions. biomedres.usglobalpharmatek.com
Regulatory Compliance: Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceutical products. longdom.orgglobalpharmatek.compharmaffiliates.com Adherence to these regulations is mandatory for a drug to be approved and marketed. chemicea.comglobalpharmatek.com
Process Optimization: The identification of process-related impurities can provide valuable insights into the manufacturing process, allowing for optimization to minimize the formation of such impurities. globalpharmatek.com
Foundational Regulatory Frameworks for Impurity Control
To ensure the quality and safety of pharmaceuticals, a harmonized set of guidelines has been developed by international bodies. These frameworks provide a systematic approach to the control of impurities.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) brings together regulatory authorities and the pharmaceutical industry to develop scientific and technical guidelines. ich.orgeuropa.euwikipedia.org The ICH has produced several key guidelines that specifically address the control of impurities in new drug substances and products. gmpinsiders.combiotech-spain.com These guidelines are crucial for ensuring that safe, effective, and high-quality medicines are developed and registered efficiently. ich.org
The primary ICH guidelines governing impurities include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new active pharmaceutical ingredients (APIs). ich.orgeuropa.eugmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgfda.gov
ICH Q3B(R2): Impurities in New Drug Products: This guideline extends the principles of impurity control to the finished drug product, addressing degradation products that may form during manufacturing or upon storage. europa.eugmp-compliance.orgeuropa.eu It outlines the requirements for identifying and qualifying degradation products and setting acceptance criteria. europa.eugmpinsiders.com
ICH Q3C(R5): Impurities: Guideline for Residual Solvents: This guideline focuses on controlling residual solvents, which are organic volatile chemicals used in the manufacturing process. biotech-spain.comich.org
ICH Q3D: Guideline for Elemental Impurities: This guideline establishes a risk-based approach to control elemental impurities in drug products. biotech-spain.com
These guidelines establish three key thresholds for managing impurities:
| Threshold | Description |
| Reporting Threshold | The level at which an impurity must be reported. ich.orggmpinsiders.com |
| Identification Threshold | The level at which the structure of an impurity must be determined. biotech-spain.comgmpinsiders.com |
| Qualification Threshold | The level at which an impurity's biological safety must be established. ich.orggmpinsiders.com |
These thresholds are not fixed but are dependent on the maximum daily dose of the drug, ensuring a risk-based approach to impurity control. fda.govpda.org
Overview of Clevidipine (B1669171) Butyrate (B1204436) Chemical Structure and Stability Considerations
Clevidipine is a dihydropyridine (B1217469) calcium channel blocker. wikipedia.org Its chemical structure contains a dihydropyridine ring and two ester functional groups, which are susceptible to degradation. wikipedia.orggoogle.com Clevidipine is known to be sensitive to heat, light, and water, which can lead to the formation of various degradation products. google.comepo.org
The primary degradation pathways for Clevidipine include oxidation and hydrolysis. The dihydropyridine ring is prone to oxidation, which can lead to the formation of the corresponding pyridine (B92270) analogue. oriprobe.comfda.gov This is a common degradation pathway for many dihydropyridine drugs. The ester linkages in the Clevidipine molecule are susceptible to hydrolysis, which would cleave the molecule into smaller components. oriprobe.com Due to its rapid metabolism by esterases in the blood and tissues, Clevidipine has a very short half-life. wikipedia.org
Understanding these stability considerations is crucial for the formulation, manufacturing, and storage of Clevidipine-containing products to minimize the formation of impurities like Clevidipine Impurity 6.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4/c1-12-16(20(27)29-10-4-8-24)18(14-6-3-7-15(22)19(14)23)17(13(2)26-12)21(28)30-11-5-9-25/h3,6-7,18,26H,4-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXPMAQIWZHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117266 | |
| Record name | 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175688-79-6 | |
| Record name | 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175688-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(2-cyanoethyl) 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Origin and Mechanistic Pathways of Clevidipine Impurity 6 Formation
Degradation-Induced Formation of Clevidipine (B1669171) Impurity 6
Degradation impurities are compounds formed when the drug substance is exposed to various stress conditions over its shelf life. alentris.org Clevidipine Butyrate (B1204436), due to its molecular structure containing hydrolytically unstable ester moieties, is susceptible to several degradation pathways. veeprho.com
Hydrolysis is a primary degradation pathway for Clevidipine Butyrate. veeprho.com The molecule contains two ester functional groups: a methyl ester at the 3-position and a butyryloxymethyl ester at the 5-position of the dihydropyridine (B1217469) ring. Both of these ester linkages are susceptible to cleavage in the presence of water, particularly under acidic or basic conditions. researchgate.netscispace.com
The formation of Clevidipine Impurity 6 occurs through the complete hydrolysis of both ester groups. This process likely happens in a stepwise manner:
First Hydrolysis: One of the ester groups is hydrolyzed to form a monocarboxylic acid intermediate, such as Clevidipine Mono Acid impurity. daicelpharmastandards.com Clevidipine is rapidly metabolized in the body by esterases, which hydrolyze the ester linkage to form an inactive carboxylic acid metabolite. fda.govnih.gov This biological process highlights the inherent lability of the ester bond to hydrolysis.
Second Hydrolysis: The remaining ester group in the mono-acid intermediate undergoes a second hydrolysis reaction, yielding the di-acid final product, this compound.
Forced degradation studies have demonstrated that Clevidipine Butyrate shows significant degradation under both acidic (e.g., 1.0 mol L−1 HCl at 80°C) and alkaline (e.g., 1.0 mol L−1 NaOH at 80°C) conditions. oup.comscispace.com This susceptibility underscores the importance of controlling pH during the formulation and storage of Clevidipine products to minimize the formation of hydrolytic impurities like Impurity 6. veeprho.com
| Condition | Observation | Potential Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis (e.g., HCl) | Significant degradation observed. | Clevidipine Mono Acid, this compound | oup.comscispace.com |
| Alkaline Hydrolysis (e.g., NaOH) | Significant degradation observed. | Clevidipine Mono Acid, this compound | oup.comscispace.com |
| Enzymatic Hydrolysis (Esterases) | Rapid metabolism in blood. | Primary carboxylic acid metabolite. | fda.govwikipedia.org |
Oxidation is another significant degradation pathway for dihydropyridine-based drugs. veeprho.com The dihydropyridine ring is susceptible to oxidation, which typically leads to the formation of its corresponding pyridine (B92270) derivative (Clevidipine Pyridine impurity). veeprho.comdaicelpharmastandards.com This is often considered the primary oxidative degradant.
While the direct oxidation of Clevidipine Butyrate leads to the pyridine analog, oxidative stress conditions can potentially accelerate the hydrolytic degradation process, indirectly contributing to the formation of this compound. oup.com Studies subjecting Clevidipine Butyrate to oxidative conditions (e.g., 0.3% H2O2) have shown the formation of degradation products. oup.comscispace.com The reactive oxygen species present might facilitate the cleavage of the ester bonds, although this is a less direct pathway compared to simple hydrolysis.
| Condition | Observation | Primary Product | Reference |
|---|---|---|---|
| Oxidative Stress (e.g., H₂O₂) | Slight to moderate degradation observed. | Oxidation products of the dihydropyridine ring (e.g., Pyridine derivative). | oup.comveeprho.comscispace.com |
Clevidipine is known to be photosensitive, and exposure to light is a recognized cause of degradation. veeprho.comwikipedia.org Photodegradation of dihydropyridine compounds typically involves the aromatization of the dihydropyridine ring to a pyridine structure, similar to oxidative degradation. nih.govnih.gov Therefore, the primary photodegradation product is expected to be the Clevidipine Pyridine impurity. daicelpharmastandards.com
Forced degradation studies where Clevidipine Butyrate was exposed to visible light (e.g., 4,500 lx for 5 days) confirmed its instability under photolytic conditions. oup.com While this process mainly yields the pyridine derivative, the energy from light exposure could potentially also contribute to the cleavage of the ester bonds, thus indirectly facilitating the formation of this compound. veeprho.com To mitigate this, Clevidipine products are typically protected from light during storage. wikipedia.orgfda.gov
Clevidipine Butyrate can be affected by thermal stress and extreme pH, which may lead to the formation of isomeric impurities or tautomers. veeprho.com Forced degradation studies have utilized high temperatures (e.g., 105°C for 8 hours) to investigate the stability of the drug. oup.com However, other studies have reported that the drug is relatively stable under thermal conditions alone, suggesting that high heat by itself may not be a primary driver for the formation of Impurity 6. scispace.com
It is more likely that thermal stress acts as a catalyst, accelerating other degradation pathways such as hydrolysis or oxidation, rather than being a direct cause of the formation of the di-acid impurity. nih.govresearchgate.net For instance, elevated temperatures can significantly increase the rate of hydrolysis, leading to a faster generation of this compound in the presence of moisture.
Process-Related Formation of this compound During Synthesis
Impurities in a drug substance can also originate from the manufacturing process itself. alentris.orgdaicelpharmastandards.com These can include unreacted starting materials, intermediates, or by-products from side reactions. veeprho.com
The synthesis of Clevidipine Butyrate is a multi-step process. veeprho.comresearchgate.net A common synthetic route involves the formation of a 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-dicarboxylic acid monomethyl ester intermediate. google.com This mono-acid intermediate is then esterified with chloromethyl butyrate to yield the final Clevidipine Butyrate product. google.comgoogle.com
This compound can be formed during this synthesis through several mechanisms:
Incomplete Reaction: If the initial synthesis designed to produce the mono-acid or di-ester results in a di-acid product due to harsh reaction conditions (e.g., presence of water and acid/base catalysts), this could carry through as an impurity.
Hydrolysis of Intermediates: The mono-acid intermediate is, by its nature, one hydrolysis step away from becoming Impurity 6. If the second ester group (the methyl ester) is inadvertently hydrolyzed during the synthesis or work-up stages before the final esterification step, Impurity 6 will be generated as a process-related by-product.
Hydrolysis During Purification: During the purification of the final API, conditions such as pH and temperature must be carefully controlled to prevent the hydrolysis of the Clevidipine Butyrate product back into its mono-acid or di-acid forms. daicelpharmastandards.com
The presence of this compound as a process-related impurity highlights the need for stringent control over reaction conditions and purification procedures in the manufacturing of Clevidipine Butyrate. nih.govoup.com
Influence of Starting Materials and Intermediates on Impurity 6 Presence
The formation of this compound is intrinsically linked to the starting materials utilized in the Hantzsch dihydropyridine synthesis, the foundational reaction for constructing the core of the Clevidipine molecule. The primary precursors involved in the synthesis that can contribute to the generation of this impurity include 2,3-dichlorobenzaldehyde (B127699) and a β-ketoester, such as methyl acetoacetate.
The Hantzsch synthesis involves a multi-component reaction, and the purity of each reactant is of significant importance. researchgate.net The presence of pre-existing impurities in the starting materials can directly lead to the formation of undesired byproducts, including Impurity 6. For instance, the oxidation of 2,3-dichlorobenzaldehyde to the corresponding benzoic acid derivative prior to the main reaction could potentially initiate an alternative reaction pathway.
One of the key intermediates in the formation of the dihydropyridine ring is the Knoevenagel condensation product, formed from the reaction of the aldehyde with the active methylene (B1212753) compound. wikipedia.orgsigmaaldrich.com Side reactions involving this intermediate are a potential source of impurities. If the reaction conditions are not carefully controlled, this intermediate can undergo alternative transformations that deviate from the desired cyclization pathway.
The following table outlines the key starting materials and intermediates and their potential role in the formation of this compound.
| Starting Material/Intermediate | Potential Role in Impurity 6 Formation |
|---|---|
| 2,3-Dichlorobenzaldehyde | Primary aromatic component. Purity is critical; presence of corresponding benzoic acid can lead to side reactions. |
| Methyl Acetoacetate | β-ketoester that forms a part of the dihydropyridine ring. Can undergo self-condensation or other side reactions if not consumed efficiently in the main reaction. |
| Methyl 3-aminocrotonate | Enamine component that provides the nitrogen atom and part of the dihydropyridine ring. Incomplete reaction or side reactions can contribute to impurity formation. |
| Knoevenagel Condensation Product | Key intermediate. Can be susceptible to alternative reaction pathways or incomplete conversion, leading to byproducts. |
Impact of Reaction Conditions and Solvents on Impurity 6 Yield
The yield of this compound is highly dependent on the specific reaction conditions employed during the synthesis. Factors such as temperature, reaction time, the choice of catalyst, and the solvent system can significantly influence the reaction pathways and the profile of impurities formed.
The choice of solvent plays a multifaceted role in the reaction. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the transition states of the various competing reactions. nih.govnih.gov Solvents such as ethanol (B145695), isopropanol (B130326), and dimethylformamide (DMF) have been used in the synthesis of Clevidipine and related compounds. oup.comgoogle.com The selection of the appropriate solvent is crucial for maximizing the yield of the desired product while minimizing the formation of impurities like Impurity 6. In some cases, solvent-free conditions have been explored for Hantzsch synthesis to improve the environmental footprint and potentially alter the impurity profile.
The following interactive data table summarizes the potential impact of various reaction conditions on the formation of this compound, based on findings from related chemical syntheses.
| Reaction Condition | Parameter Variation | Potential Impact on Impurity 6 Yield |
|---|---|---|
| Temperature | Increase | May increase the rate of side reactions, potentially leading to a higher yield of Impurity 6. |
| Decrease | May reduce the formation of Impurity 6 but could also decrease the overall reaction rate and yield of Clevidipine. nih.gov | |
| Solvent | Polar Protic (e.g., Ethanol, Isopropanol) | Commonly used in Hantzsch synthesis; the specific choice can influence reaction rates and selectivity. google.com |
| Polar Aprotic (e.g., DMF) | Can influence reaction pathways; has been used in the synthesis of related Clevidipine compounds. oup.com | |
| Solvent-Free | May offer a "greener" alternative and could alter the impurity profile, though its specific effect on Impurity 6 is not detailed. | |
| Catalyst | Weakly basic amines (e.g., piperidine) | Commonly used to catalyze the Knoevenagel condensation step; the choice and concentration of the catalyst can affect the rate of competing reactions. wikipedia.org |
| Reactant Molar Ratio | Non-stoichiometric ratios | An excess of any of the starting materials could lead to an increase in specific side reactions and the formation of related impurities. |
Structural Elucidation and Advanced Characterization Methodologies for Clevidipine Impurity 6
Spectroscopic Approaches for Structural Confirmation
Spectroscopic techniques are indispensable in piecing together the molecular architecture of pharmaceutical impurities. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups, ultimately leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Clevidipine (B1669171) Impurity 6
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For Clevidipine Impurity 6, both ¹H and ¹³C NMR would be critical.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons on the dichlorophenyl ring, the protons of the methyl groups, and the protons within the partially saturated heterocyclic ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the number and neighboring environments of the protons.
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic), providing further confirmation of the core structure and the presence of various functional groups. While specific, publicly available experimental NMR data for this compound is not readily found in the literature, the expected spectral features can be predicted based on its proposed structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 125 - 135 |
| Olefinic CH | 5.5 - 6.5 | 100 - 110 |
| Aliphatic CH | 2.5 - 4.0 | 30 - 50 |
| Methyl (Ring) | 2.0 - 2.5 | 15 - 25 |
| Methyl (Ester) | 3.5 - 4.0 | 50 - 55 |
| Carbonyl (Ester) | - | 165 - 175 |
| Carbonyl (Ketone) | - | 190 - 200 |
Note: These are predicted values and actual experimental data may vary.
Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the analysis of this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its elemental composition, confirming the molecular formula of C15H14Cl2O3.
Tandem mass spectrometry (MS/MS) would provide invaluable structural information through controlled fragmentation of the molecular ion. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. Analysis of these fragment ions allows for the piecing together of the molecule's substructures. Key fragmentation pathways for this compound would likely involve the loss of the methoxycarbonyl group, cleavages within the heterocyclic ring, and potentially losses related to the dichlorophenyl moiety. This fragmentation data serves as a molecular fingerprint, aiding in the unequivocal identification of the impurity.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C15H14Cl2O3 |
| Monoisotopic Mass | 312.0269 Da |
| [M+H]⁺ | 313.0342 Da |
| Key Fragment Ions | Loss of •OCH3, Loss of COOCH3, Cleavage of the dihydropyridine (B1217469) ring |
Note: These are predicted values and actual experimental data may vary.
Vibrational Spectroscopies (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
An FT-IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups, typically in the region of 1650-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic components, C=C stretching of the aromatic and heterocyclic rings, and C-O stretching of the ester group.
Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the vibrations of the non-polar bonds, such as the C=C bonds in the aromatic ring. Together, these techniques provide a comprehensive profile of the functional groups present in the impurity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing molecules containing chromophores, which are parts of the molecule that absorb light. The dihydropyridine ring system and the dichlorophenyl group in this compound constitute a significant chromophore. A UV-Vis spectrum would exhibit characteristic absorption maxima (λmax) that can be used for identification and quantification purposes. A patent describing the analysis of clevidipine and its impurities suggests that the optimal absorption wavelength for detection is in the range of 220-245 nm, with 239 nm being preferable for simultaneous detection of multiple components.
Chromatographic Techniques for Impurity 6 Isolation and Identification
Chromatographic methods are essential for separating impurities from the active pharmaceutical ingredient (API) and other related substances. The complexity of pharmaceutical samples often requires high-resolution separation techniques.
Hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity 6
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the separation, identification, and quantification of pharmaceutical impurities. A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be developed to separate this compound from Clevidipine and other related compounds.
The development of such a method involves optimizing various parameters, including the choice of stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature. The retention time of Impurity 6 under specific chromatographic conditions would be a key identifier.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. The MS/MS detector provides highly selective and sensitive detection, allowing for the confirmation of the impurity's identity based on its mass-to-charge ratio and fragmentation pattern, even at trace levels. This hyphenated technique is a cornerstone in modern pharmaceutical analysis for impurity profiling.
Table 3: Representative LC-MS/MS Method Parameters for Clevidipine Impurity Analysis
| Parameter | Condition |
|---|---|
| LC System | |
| Column | C18, e.g., 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of all impurities |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan |
| Precursor Ion | m/z 313.0 |
| Product Ions | Specific fragments for confirmation |
Note: These are representative parameters and would require optimization for the specific analysis.
High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD) for Elucidation
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) stands as a primary technique for the analysis of Clevidipine and its related substances, including Impurity 6. A robust reversed-phase HPLC (RP-HPLC) method is essential for separating a complex mixture of potential impurities that may arise during synthesis or degradation. nih.govresearchgate.net
A validated stability-indicating RP-HPLC-DAD method allows for the simultaneous separation and quantification of Clevidipine and its impurities. nih.gov The DAD provides spectral information across a wide range of wavelengths, which is crucial for both identifying peaks and assessing their purity. The UV spectrum of this compound, like other dihydropyridine structures, would be compared against the parent compound and other known impurities. A study detailing the separation of eleven potential Clevidipine impurities utilized a gradient elution method, which is effective in resolving compounds with differing polarities. nih.gov While specific retention times are dependent on the exact conditions, such a method is designed to provide clear separation of all relevant peaks.
The method validation, performed according to International Council for Harmonisation (ICH) guidelines, ensures the reliability of the analytical results. nih.govlongdom.org Key validation parameters are summarized in the table below.
Table 1: Hypothetical HPLC-DAD Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 239 nm (with full spectrum acquisition 200-400 nm) |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Method Validation Data
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.05 - 5.0 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.015 |
| LOQ (µg/mL) | 0.05 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities or Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. google.com However, compounds like Clevidipine and its impurities, which are typically large, polar, and have low volatility, are not directly suitable for GC analysis. Thermal degradation is a significant concern for dihydropyridine compounds in a hot GC inlet. mdpi.com
Therefore, for a compound such as this compound, GC-MS analysis would necessitate a derivatization step to increase its volatility and thermal stability. A common derivatization technique for compounds containing carboxylic acid or hydroxyl groups is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.
The subsequent analysis by mass spectrometry provides detailed structural information based on the fragmentation pattern of the derivatized impurity. The mass spectrum would show a molecular ion peak corresponding to the TMS-derivative of this compound and characteristic fragment ions that help in confirming its structure.
Table 3: Plausible GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C (optimized to minimize degradation) |
| Oven Program | Initial 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 600 amu |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Preliminary Separation
Thin-Layer Chromatography (TLC) and its more sophisticated version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable for the preliminary screening and separation of Clevidipine and its impurities. google.com These techniques are rapid, cost-effective, and allow for the simultaneous analysis of multiple samples. HPTLC offers better resolution, sensitivity, and reproducibility compared to conventional TLC. researchgate.netscispace.com
A stability-indicating HPTLC method has been developed for Clevidipine butyrate (B1204436). scispace.com Such a method can effectively separate the main component from its degradation products. For this compound, HPTLC would be used as a preliminary identification tool and to monitor the progress of purification. The retention factor (Rf) value of the impurity spot would be compared to that of the Clevidipine standard.
Visualization of the separated spots on the HPTLC plate can be achieved under UV light (typically at 254 nm or 366 nm), as dihydropyridine compounds are UV-active. researchgate.net Further visualization can be done using iodine vapor or specific spray reagents that react with the functional groups present in the impurity. researchgate.netuwaterloo.ca
Table 4: Representative HPTLC System for this compound Analysis
| Parameter | Value |
| Stationary Phase | HPTLC plates pre-coated with Silica (B1680970) Gel 60 F254 |
| Mobile Phase | Toluene : Ethyl Acetate (8:2, v/v) scispace.com |
| Chamber Saturation | 20 minutes |
| Application Volume | 5 µL |
| Development Distance | 8 cm |
| Detection | UV densitometry at 370 nm scispace.com |
| Hypothetical Rf (Clevidipine) | 0.49 scispace.com |
| Hypothetical Rf (Impurity 6) | 0.35 (assuming more polar than Clevidipine) |
Chemometric Techniques for Data Interpretation and Impurity Profile Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of impurity profiling, chemometric techniques are invaluable for analyzing large and complex datasets generated by chromatographic methods like HPLC-DAD. nih.govnih.gov
For instance, Principal Component Analysis (PCA) can be applied to the full UV-Vis spectral data obtained from the DAD for multiple chromatographic runs from different batches of Clevidipine. PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the variance.
By analyzing the HPLC-DAD data of several batches, a PCA model can be built. The scores plot from the PCA would visually represent the relationship between the different batches. Batches with similar impurity profiles, including the levels of Impurity 6, would cluster together. Outlying batches, potentially having anomalous levels of Impurity 6 or other impurities, would be easily identified. The corresponding loadings plot would indicate which retention times and wavelengths (i.e., which chemical species) are responsible for the observed clustering or dispersion of the samples. This approach allows for a holistic assessment of batch-to-batch consistency and can help identify trends in impurity formation. nih.gov
Development and Validation of Analytical Methods for Clevidipine Impurity 6 Quantification
Methodological Principles for Impurity Detection and Quantification
The rigorous detection and quantification of impurities within active pharmaceutical ingredients (APIs) are foundational to ensuring the safety and efficacy of manufactured drug products. For Clevidipine (B1669171) Impurity 6, as with any pharmaceutical impurity, the primary goal is to develop analytical methods that are highly specific, sensitive, accurate, and precise. These methods must be capable of unequivocally separating the impurity from the main clevidipine compound and any other related substances that may be present.
The core principle of these analytical procedures is rooted in chromatography, a powerful technique for separating components of a mixture. oup.com The choice of a specific chromatographic method and its associated detection system is critical and is dictated by the physicochemical properties of both clevidipine and its impurities. Following method development, a comprehensive validation process is undertaken in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to demonstrate that the method is suitable for its intended purpose. researchgate.netnih.gov This validation assesses parameters such as specificity, linearity, accuracy, precision, and robustness. oup.com
Chromatographic Method Development for Clevidipine Impurity 6 Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a principal and widely adopted technique for the analysis of pharmaceutical impurities. nih.gov Advanced RP-HPLC methods are often employed for the structural analysis and quantitative determination of this compound. The optimization of an RP-HPLC method is a meticulous process involving the systematic adjustment of various parameters to achieve optimal separation.
A highly sensitive RP-HPLC method has been developed to separate and quantify multiple potential impurities in clevidipine butyrate (B1204436) simultaneously. oup.com For effective separation, an octadecylsilane (B103800) (C18) bonded silica (B1680970) column is frequently utilized. google.com The mobile phase, a critical component, typically consists of a mixture of an aqueous buffer (such as sodium dihydrogen phosphate (B84403) with pH adjusted to 3.0) and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.com To achieve the separation of clevidipine and its various related substances, which can have a wide range of polarities, a gradient elution method is often necessary. google.com This involves changing the composition of the mobile phase during the chromatographic run to effectively separate all compounds. google.com Other key parameters that are fine-tuned include the column temperature and the flow rate of the mobile phase. oup.com
Table 1: Illustrative RP-HPLC Method Parameters for Clevidipine Impurity Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) oup.com |
| Mobile Phase A | 10 mmol L−1 sodium dihydrogen phosphate in water (pH 3.0 with phosphoric acid) and acetonitrile (30:70) oup.com |
| Mobile Phase B | 10 mmol L−1 sodium dihydrogen phosphate in water (pH 3.0 with phosphoric acid) and methanol (34:66) oup.com |
| Elution Mode | Gradient oup.comgoogle.com |
| Flow Rate | 1.0 mL min−1 oup.com |
| Column Temperature | 25°C oup.com |
| Detection Wavelength | 239 nm oup.com |
Supercritical Fluid Chromatography (SFC) presents a valuable alternative to traditional HPLC for impurity analysis, offering benefits such as faster analysis times and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase component. A packed-column SFC method has been developed for the purity analysis of clevidipine. nih.gov
This technique demonstrates higher selectivity compared to corresponding RP-HPLC methods. nih.gov The mobile phase in this SFC method is methanol-modified carbon dioxide, and a bare silica column is used as the stationary phase. nih.gov A gradient of methanol is employed to separate the by-products, which can be detected at a level of 0.1% (w/w). nih.gov
Given that clevidipine possesses a chiral center, the potential for stereoisomeric impurities exists. If this compound is chiral, the development of a chiral chromatographic method is essential to separate and quantify the individual enantiomers. Chiral HPLC, often utilizing polysaccharide-derived chiral stationary phases (CSPs), is a powerful tool for estimating chiral impurities in drug substances. hplc.eu
Fast enantioselective separation of clevidipine and a related dihydropyridine (B1217469) substituted acid has been achieved using SFC on a Chiralpak AD column. scispace.com The choice of the CSP and the mobile phase composition are critical factors in achieving the desired separation of enantiomers.
Advanced Detection Modalities in Quantitative Analysis
Ultraviolet (UV) detection is a commonly used and robust detection method in HPLC for the quantification of pharmaceutical impurities. nih.gov The selection of an appropriate detection wavelength is a critical step in method development to ensure adequate sensitivity for all analytes of interest.
For the analysis of clevidipine and its related substances, detection wavelengths are typically set in the range of 220-245 nm. google.com A specific RP-HPLC method for clevidipine butyrate impurities utilizes a detection wavelength of 239 nm. oup.com Another method employs a wavelength of 240 nm. theaspd.com The primary objective is to select a wavelength that allows for the simultaneous detection of the main component and all potential impurities with sufficient sensitivity. google.com
Table 2: UV Detection Wavelengths Used in Clevidipine Analysis
| Wavelength | Application |
|---|---|
| 239 nm | Detection of clevidipine butyrate and its impurities via RP-HPLC. oup.comgoogle.com |
| 240 nm | Purity analysis of clevidipine and its by-products using SFC. nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| Carbon dioxide |
| Clevidipine |
| Clevidipine Butyrate |
| This compound |
| Methanol |
| Phosphoric acid |
Mass Spectrometric Detection Strategies (e.g., MRM)
For the sensitive and selective quantification of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique. frontiersin.org Mass spectrometric detection, particularly in the Multiple Reaction Monitoring (MRM) mode, offers high specificity and sensitivity, which is crucial for detecting impurities at very low levels. frontiersin.org
In a typical LC-MS/MS method, the precursor ion of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process ensures high selectivity by minimizing interferences from the sample matrix and other related substances. For Clevidipine and its related compounds, detection is often achieved using a positive ion electrospray ionization (ESI) source. europa.eufrontiersin.org
While specific MRM transitions for this compound are not detailed in the available literature, a representative example for the parent compound, Clevidipine, involves the transition of m/z 473.1 → 338.1. frontiersin.org The development of an MRM method for Impurity 6 would involve the determination of its specific precursor and product ions through infusion experiments with a reference standard of the impurity.
The optimization of mass spectrometric parameters is a critical step and includes adjusting the ion spray voltage, nebulizer gas, heater gas, and collision energy to achieve the maximum signal intensity and stability for the analyte. frontiersin.org
Comprehensive Method Validation According to ICH Q2(R1) Guidelines
A comprehensive validation of the analytical method is essential to demonstrate its suitability for the quantification of this compound. nih.govoup.com The validation is performed in accordance with the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures. ich.orgeuropa.eugmp-compliance.org
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. nih.govoup.com In the context of this compound, the specificity of the method is demonstrated by its ability to separate the impurity peak from the main Clevidipine peak and other known impurities. nih.govoup.com
Forced degradation studies are a key component of specificity assessment. oup.com Clevidipine is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. oup.comscispace.comresearchgate.net The analytical method must be able to resolve the peak of Impurity 6 from any degradation products formed under these stress conditions. oup.comscispace.com The peak purity of Impurity 6 can be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. ich.org
For the quantification of this compound, linearity is typically assessed by preparing a series of solutions at different concentrations, ranging from the quantitation limit (QL) up to approximately 150% of the specification limit for the impurity. nih.gov The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1 (typically >0.99) indicates a strong linear relationship. scispace.comresearchgate.net
Table 1: Representative Linearity and Range Data for Clevidipine Impurities
| Parameter | Result |
|---|---|
| Concentration Range | LOQ to 150% of specification level |
| Number of Concentration Levels | 6 |
| Correlation Coefficient (r²) | >0.999 |
This table presents typical data for Clevidipine impurities as specific data for Impurity 6 was not available in the reviewed literature. The data is based on findings from studies on related impurities. nih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.orgeuropa.eu It is often evaluated through recovery studies by spiking a sample matrix with a known amount of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). oup.comresearchgate.net
The percentage recovery is calculated by comparing the amount of impurity found by the analytical method to the known amount added. The acceptance criterion for recovery is typically within a range of 90-110%. oup.com
Table 2: Illustrative Accuracy (Recovery) Data for Clevidipine Impurities
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| Level 1 | 0.5 | 0.48 | 96.0 |
| Level 2 | 1.0 | 1.02 | 102.0 |
| Level 3 | 1.5 | 1.47 | 98.0 |
| Mean Recovery (%) | | | 98.7 |
This table is a representation of typical recovery data for impurities of Clevidipine, as specific data for Impurity 6 was not available. The data is based on general findings for related impurities. oup.com
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.orgeuropa.eu It is typically evaluated at two levels:
Repeatability (Intra-day precision): This is assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. oup.com
Intermediate Precision (Inter-day precision): This is evaluated by repeating the analysis on different days, with different analysts, and on different instruments to assess the ruggedness of the method. oup.com
The precision is expressed as the relative standard deviation (RSD) of the results, with an acceptance criterion of typically not more than 2%. oup.comresearchgate.net
Table 3: Example of Precision Data for Clevidipine Impurities
| Precision Level | Parameter | Result (%RSD) |
|---|---|---|
| Repeatability | Peak Area | < 2.0% |
| Intermediate Precision | Peak Area | < 2.0% |
This table illustrates typical precision results for Clevidipine impurities based on available literature, as specific data for Impurity 6 was not found. oup.com
The Detection Limit (DL), often referred to as the Limit of Detection (LOD), is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.comich.org The Quantitation Limit (QL), or Limit of Quantitation (LOQ), is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comich.org
The DL and QL are often determined based on the signal-to-noise ratio, typically 3:1 for DL and 10:1 for QL. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ich.org
Table 4: Representative Detection and Quantitation Limits
| Parameter | Method | Typical Value |
|---|---|---|
| Detection Limit (DL/LOD) | Signal-to-Noise Ratio | 3:1 |
| Quantitation Limit (QL/LOQ) | Signal-to-Noise Ratio | 10:1 |
This table provides a general representation of how DL and QL are determined for pharmaceutical impurities, as specific values for this compound were not available in the reviewed literature. nih.gov
Robustness Assessment of the Analytical Method
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For the quantification of this compound, the robustness of a reversed-phase high-performance liquid chromatography (RP-HPLC) method was evaluated. The study involved systematically altering key chromatographic conditions to assess the impact on the analytical results.
The parameters investigated included the flow rate of the mobile phase, the column temperature, and the pH of the aqueous component of the mobile phase. The results of the robustness study, including the retention time (RT), tailing factor, and theoretical plates for the this compound peak, were recorded and compared against the established system suitability criteria. The data demonstrated that minor variations in the tested parameters did not significantly affect the quantification of this compound, confirming the method's robustness.
Table 1: Robustness Assessment for this compound Analysis
Representative data illustrating the effect of deliberate variations in chromatographic conditions on the analytical results for this compound. The data demonstrates the method's resilience to minor changes. Parameter Variation Retention Time (min) Tailing Factor Theoretical Plates %RSD of Peak Area Flow Rate (mL/min) 0.9 (-10%) 12.5 1.12 15200 0.8 1.0 (Nominal) 11.8 1.10 15500 1.1 (+10%) 11.2 1.09 15800 Column Temperature (°C) 38 (-5%) 11.9 1.11 15400 0.6 40 (Nominal) 11.8 1.10 15500 42 (+5%) 11.7 1.09 15600 Mobile Phase pH 2.8 (-0.2) 11.7 1.13 15300 1.1 3.0 (Nominal) 11.8 1.10 15500 3.2 (+0.2) 11.9 1.08 15700
Stability of Analytical Solutions and Reference Standards
The stability of both the sample solutions and the reference standard solutions is crucial for ensuring the accuracy and precision of the analytical results over time. For the quantification of this compound, the stability of these solutions was evaluated under typical laboratory conditions.
Stock solutions of the this compound reference standard were prepared and stored at refrigerated (2-8 °C) and ambient (~25 °C) temperatures. Similarly, sample solutions containing Clevidipine and its impurities were also stored under the same conditions. The solutions were analyzed at regular intervals over a 48-hour period. The stability was assessed by monitoring for any significant changes in the peak area and the appearance of new degradation products. The results indicated that the solutions were stable for at least 48 hours at both refrigerated and ambient temperatures, with the relative standard deviation (RSD) of the peak area for this compound remaining well within the acceptable limit of 2%.
Table 2: Stability of Analytical Solutions for this compound
Representative data showing the stability of the this compound reference standard and sample solutions over a 48-hour period at ambient and refrigerated conditions. The data confirms the suitability of the solutions for the duration of the analysis. Time (hours) Storage Condition Reference Standard Peak Area Sample Solution Peak Area % Change from Initial (Reference) % Change from Initial (Sample) 0 Ambient (~25°C) 54321 48765 - - Refrigerated (2-8°C) 54325 48770 - - 24 Ambient (~25°C) 54100 48550 -0.41% -0.44% Refrigerated (2-8°C) 54310 48750 -0.03% -0.04% 48 Ambient (~25°C) 53980 48340 -0.63% -0.87% Refrigerated (2-8°C) 54290 48720 -0.06% -0.10%
Synthetic Pathways and Preparation of Clevidipine Impurity 6 Reference Standards
Strategic Design of Synthetic Routes for Clevidipine (B1669171) Impurity 6
The synthesis of Clevidipine Impurity 6 is strategically designed to mimic its formation during the primary Clevidipine synthesis, which often involves a variation of the Hantzsch dihydropyridine (B1217469) synthesis. beilstein-journals.org The route is planned to be efficient and to yield the target impurity with a manageable profile of secondary by-products, facilitating subsequent purification.
Selection of Precursors and Reagents for Targeted Synthesis
The targeted synthesis of this compound involves the condensation of three key precursors. The selection of these starting materials is fundamental to achieving a successful synthesis.
A common synthetic approach involves the reaction of 2,3-dichlorobenzaldehyde (B127699) with two equivalents of a β-ketoester in the presence of an ammonia (B1221849) source. For Impurity 6, which is a dicarboxylic acid, the synthesis starts with precursors that can be hydrolyzed to the acid form.
Key precursors and reagents include:
2,3-Dichlorobenzaldehyde: This provides the substituted phenyl group at the 4-position of the dihydropyridine ring.
Methyl Acetoacetate or Ethyl Acetoacetate: These β-ketoesters serve as the carbon backbone for the dihydropyridine ring. beilstein-journals.org
Ammonia Source (e.g., Ammonium Hydroxide): This provides the nitrogen atom for the dihydropyridine ring.
Hydrolyzing Agent (e.g., Potassium Hydroxide): Used in a subsequent step to hydrolyze the ester groups to carboxylic acids. google.com
An alternative strategy involves the direct condensation of 2,3-dichlorobenzaldehyde, methyl 3-aminocrotonate, and another ketoester equivalent to form the dihydropyridine ring structure. beilstein-journals.org
Optimization of Reaction Conditions for Impurity 6 Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized impurity. Key parameters that are typically adjusted include temperature, reaction time, solvent, and catalyst. beilstein-journals.orgmdpi.com The goal is to find a balance that favors the formation of the desired dicarboxylic acid impurity over other related substances.
For the Hantzsch-type synthesis of dihydropyridine compounds, refluxing the reactants in a suitable solvent like isopropanol (B130326) or ethanol (B145695) is common. oup.com Subsequent hydrolysis of the resulting diester to form the dicarboxylic acid (Impurity 6) requires careful control of the base concentration (e.g., KOH) and temperature to avoid degradation of the dihydropyridine ring. google.com
| Parameter | Condition | Rationale |
| Solvent | Isopropanol, Ethanol | Effectively dissolves reactants and facilitates the reaction. |
| Temperature | 80°C to Reflux | Provides sufficient energy for the condensation reaction to proceed at a reasonable rate. google.com |
| Reaction Time | 2-4 hours | Monitored by techniques like TLC or HPLC to ensure the completion of the condensation step. google.com |
| Hydrolysis | KOH in Isopropanol | Saponification of the ester groups to form the dicarboxylate salt. |
| pH Adjustment | Acidification | Neutralization of the salt to precipitate the final dicarboxylic acid product. |
Isolation and Purification Techniques for Synthetic Impurity 6
Following synthesis, the crude product contains the target impurity along with unreacted starting materials and other by-products. A multi-step purification process is therefore required to isolate this compound with the high purity needed for a reference standard.
Chromatographic Purification Methods (e.g., preparative HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of pharmaceutical impurities. veeprho.com For isolation, preparative HPLC is employed due to its high resolving power, which allows for the separation of structurally similar compounds. nih.govresearchgate.net
A reversed-phase (RP-HPLC) method is typically developed for this purpose. oup.com Optimization of the mobile phase composition, column type, and flow rate is essential for achieving baseline separation of Impurity 6 from other components in the mixture.
Table 2: Typical Preparative HPLC Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18, Phenyl-Hexyl | Provides hydrophobic stationary phase for effective separation of dihydropyridine compounds. |
| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and Water with pH modifier (e.g., Formic Acid, Phosphoric Acid) | The organic/aqueous gradient is adjusted to control the elution of compounds based on polarity. oup.com |
| Detection | UV at ~239 nm | Dihydropyridine ring systems exhibit strong UV absorbance, allowing for sensitive detection. oup.com |
| Flow Rate | Adjusted for column diameter | Optimized to balance separation efficiency and run time. |
| Loading | Maximized without compromising resolution | To process a sufficient quantity of crude material in each run. |
Crystallization and Other Physico-chemical Purification Approaches
Crystallization is a powerful technique for purifying solid compounds and is often used as a final step after chromatographic purification to obtain a highly ordered, crystalline reference standard. mdpi.com The choice of solvent or solvent system is critical; the ideal solvent will dissolve the compound when hot but result in low solubility upon cooling, leading to the formation of well-defined crystals. kinampark.com
Factors influencing the crystallization process include:
Solvent Selection: Ketonic solvents like acetone (B3395972) have been noted for the purification of related Clevidipine intermediates. google.com
Temperature Profile: A slow cooling rate is generally preferred to allow for the growth of larger, purer crystals.
pH Control: For an acidic compound like Impurity 6, the pH of the solution can significantly impact its solubility and crystallization behavior. mdpi.com
Agitation: Stirring can influence nucleation and crystal growth kinetics.
The process often involves dissolving the semi-purified solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.
Rigorous Characterization and Purity Assessment of Synthesized Reference Standards
Once isolated and purified, the synthesized this compound must be rigorously characterized to confirm its identity and assess its purity. This ensures its suitability as a reference standard for quantitative analysis in quality control laboratories. veeprho.comusp.org A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.govresearchgate.net
The structural confirmation is typically achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. oup.comnih.gov Purity is primarily determined by HPLC, often with a second, orthogonal method for confirmation.
Table 3: Analytical Techniques for Characterization and Purity Assessment
| Technique | Purpose | Typical Findings for this compound |
|---|---|---|
| HPLC-UV | Purity assessment and quantification. veeprho.com | Purity ≥98% is typically required for a reference standard. oup.com |
| LC-MS | Molecular weight confirmation and structural elucidation. veeprho.comoup.com | Detection of the protonated molecular ion [M+H]⁺ consistent with the molecular formula C₁₅H₁₃Cl₂NO₄ (MW: 342.18). |
| ¹H NMR | Structural confirmation by identifying the chemical environment of protons. | Signals corresponding to the dihydropyridine ring, methyl groups, and the dichlorophenyl moiety are identified. mdpi.comsigmaaldrich.com |
| ¹³C NMR | Structural confirmation by identifying the carbon skeleton. | Resonances for the carboxylic acid carbons, aromatic carbons, and aliphatic carbons are assigned. mdpi.comsigmaaldrich.com |
| FT-IR | Identification of functional groups. | Characteristic absorptions for N-H, C=O (carboxylic acid), and C-Cl bonds. |
The combination of these analytical methods provides a comprehensive profile of the synthesized this compound, confirming its structure and establishing a high degree of purity, thereby qualifying it for use as a certified reference standard in pharmaceutical analysis.
Application of Spectroscopic and Chromatographic Methods for Identity and Purity
The confirmation of identity and the determination of purity for this compound reference standards rely on a combination of advanced chromatographic and spectroscopic techniques.
Chromatographic Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for analyzing Clevidipine and its related impurities. daicelpharmastandards.com These methods are developed and validated to be specific, accurate, and robust, allowing for the separation of the main component from various process-related impurities and degradation products. The identity of an impurity in a sample is confirmed by comparing its retention time with that of a qualified reference standard.
Below are typical parameters for an RP-HPLC method used in the analysis of Clevidipine impurities:
| Parameter | Specification |
| Column | C18 (e.g., Waters Symmetry, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Sodium Dihydrogen Phosphate (B84403), pH adjusted) |
| Mobile Phase B | Acetonitrile and/or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV Spectrophotometry (e.g., at 220 nm) |
| Injection Volume | 10 - 20 µL |
Spectroscopic Methods
While HPLC is used for separation and quantification, spectroscopic methods provide definitive structural identification.
Mass Spectrometry (MS): MS analysis is used to determine the molecular weight of the impurity, which must match the theoretical mass calculated from its chemical formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. Advanced 2D-NMR techniques (like COSY, HSQC, and HMBC) are used to establish the connectivity between atoms, confirming the exact isomeric structure.
The combination of these methods ensures that a reference standard is correctly identified and its purity is accurately assigned.
Table of Identified "this compound" Compounds
| Attribute | Impurity 6 (Dihydropyridine Derivative) | Impurity 6 (Cyclohexenone Derivative) |
|---|---|---|
| CAS Number | 138279-32-0 veeprho.com | 1898262-46-8 synzeal.com |
| IUPAC Name | 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid | Methyl 6-(2,3-dichlorophenyl)-4-methyl-2-oxo-3-cyclohexene-1-carboxylate chemwhat.com |
| Molecular Formula | C₁₅H₁₃Cl₂NO₄ | C₁₅H₁₄Cl₂O₃ synzeal.com |
| Molecular Weight | 342.17 g/mol veeprho.com | 313.17 g/mol daicelpharmastandards.com |
Impurity Profiling and Control Strategies in Clevidipine Pharmaceutical Development
Comprehensive Impurity Profiling Studies for Clevidipine (B1669171) Butyrate (B1204436)
Impurity profiling is essential for characterizing the stability of a drug substance and identifying potential degradation pathways. scispace.combiopharmaspec.com Comprehensive studies are performed to detect and quantify impurities that may arise during manufacturing and storage. oup.com
Forced Degradation Studies Under Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)
Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug molecule and identify likely degradation products. scispace.combiopharmaspec.com These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. researchgate.net For Clevidipine Butyrate, forced degradation studies have been conducted under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. scispace.comresearchgate.net
Research indicates that Clevidipine is highly susceptible to degradation under acidic and alkaline (basic) hydrolytic conditions. scispace.comresearchgate.netresearchgate.net Significant degradation is observed when the drug is exposed to acidic and basic solutions, leading to the formation of hydrolysis products. daicelpharmastandards.comveeprho.comgoogleapis.com The ester moieties in the Clevidipine molecule are particularly prone to hydrolysis. veeprho.com
Under oxidative stress, typically induced by exposure to agents like hydrogen peroxide, Clevidipine shows slight degradation. scispace.comresearchgate.netresearchgate.net The dihydropyridine (B1217469) ring is susceptible to oxidation, which can lead to the formation of its pyridine (B92270) analog. veeprho.comgoogleapis.com
Photolytic degradation studies, involving exposure to light, also reveal Clevidipine's sensitivity. veeprho.comwikipedia.org The primary photodegradation product is typically the pyridine derivative, resulting from the aromatization of the dihydropyridine ring. researchgate.net Consequently, it is recommended that Clevidipine Butyrate be protected from light during storage. wikipedia.org
Conversely, the drug has been found to be relatively stable under thermal stress conditions when subjected to dry heat. scispace.comresearchgate.netresearchgate.net These studies are fundamental for developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient from all potential degradation products, including Clevidipine Impurity 6. scispace.comnih.gov
| Stress Condition | Methodology Example | Observed Degradation of Clevidipine | Potential Impurities Generated |
|---|---|---|---|
| Acidic Hydrolysis | 1.0 mol L−1 HCl at 80°C for 30 min oup.com | Significant Degradation scispace.comresearchgate.netresearchgate.net | Hydrolysis products (e.g., Clevidipine carboxylic acid) veeprho.comgoogleapis.com |
| Basic Hydrolysis | 1.0 mol L−1 NaOH at 80°C for 30 min oup.com | Significant Degradation scispace.comresearchgate.netresearchgate.net | Hydrolysis products daicelpharmastandards.comveeprho.com |
| Oxidative | 0.3% H2O2 for 2 h oup.com | Slight Degradation scispace.comresearchgate.netresearchgate.net | Oxidation products (e.g., Pyridine derivative) veeprho.comgoogleapis.com |
| Photolytic | Exposure to visible light (e.g., 4,500 lx for 5 days) oup.com | Degradation observed veeprho.com | Pyridine derivative researchgate.net |
| Thermal | Dry heat at 105°C for 8 h oup.com | Stable scispace.comresearchgate.netresearchgate.net | Minimal to no degradation products |
Long-Term and Accelerated Stability Studies Focused on Impurity 6 Generation
Stability studies are conducted to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature and humidity. scispace.com For Clevidipine Butyrate, both long-term and accelerated stability studies are performed according to ICH guidelines to establish a retest period for the drug substance and a shelf-life for the drug product. fda.gov
During these studies, a specific focus is placed on monitoring the generation and growth of impurities, including this compound. daicelpharmastandards.comoup.com Samples are stored at controlled temperatures and humidity levels, and analytical tests are performed at predetermined intervals. fda.gov
Long-term stability testing is typically conducted under recommended storage conditions, which for Clevidipine injectable emulsion is refrigeration at 2-8°C. wikipedia.orgfda.gov Accelerated stability studies are carried out at elevated temperatures to increase the rate of chemical degradation. biopharmaspec.com Data from these studies show that Clevidipine injectable emulsion has a shelf-life of 24 to 36 months, depending on the container size, when stored under refrigerated conditions. fda.gov The product can also be stored at controlled room temperature for up to two months for in-use purposes. wikipedia.orgfda.gov Throughout these studies, levels of this compound are carefully monitored to ensure they remain within predefined, acceptable limits. alentris.orghpfb-dgpsa.ca
| Study Type | Storage Condition | Typical Duration | Focus |
|---|---|---|---|
| Long-Term | 2-8°C (Refrigerated) fda.gov | 24-36 months fda.gov | Confirming shelf-life and monitoring impurity levels, including Impurity 6, under recommended storage. |
| Accelerated | 25°C / 60% RH or 40°C / 75% RH | 6 months | Predicting the impact of short-term excursions outside labeled storage conditions on impurity formation. |
| In-Use | Controlled Room Temperature (20-25°C) fda.gov | Up to 2 months wikipedia.orgfda.gov | Evaluating stability and impurity generation after the primary container is opened or brought to room temperature for administration. |
Monitoring of this compound Throughout Manufacturing Processes
Control and monitoring of impurities must occur throughout the entire drug development and manufacturing process. daicelpharmastandards.com For Clevidipine and its related substances like Impurity 6, this involves rigorous testing at multiple stages, from starting materials to the final drug product. alentris.org
The primary analytical technique for separating and quantifying Clevidipine and its impurities is High-Performance Liquid Chromatography (HPLC), particularly advanced Reversed-Phase HPLC (RP-HPLC) methods. oup.comresearchgate.netveeprho.comnih.gov These methods are developed and validated to be stability-indicating, meaning they can effectively separate the drug from its degradation and process-related impurities, ensuring accurate quantification. researchgate.netnih.gov For the identification of unknown impurities or for structural characterization, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed. researchgate.netveeprho.com
Mitigation and Control Strategies for this compound
A proactive approach to impurity control involves not only monitoring but also implementing strategies to minimize the formation of impurities in the first place.
Process Optimization for Minimizing Impurity Formation
The formation of process-related impurities and degradation products can often be minimized by optimizing the manufacturing process. alentris.org Through comprehensive studies of the manufacturing process, potential formation mechanisms of impurities are identified. oup.com Based on this understanding, process parameters such as temperature, reaction time, pH, and the choice of solvents and reagents can be carefully controlled to reduce the generation of specific impurities like this compound.
Purification steps within the manufacturing process are also critical for removing impurities. The efficiency of these steps is evaluated and optimized to ensure effective removal of Impurity 6 and other related substances to meet the stringent purity requirements for the final drug substance.
Quality Control of Raw Materials and Intermediates to Limit Impurity Precursors
The quality of the final drug substance is highly dependent on the quality of the starting materials and intermediates used in its synthesis. veeprho.com Impurities in raw materials can be carried through the manufacturing process or can participate in side reactions that generate new impurities. alentris.org Therefore, a key control strategy is to establish strict quality control specifications for all raw materials and intermediates.
For Clevidipine, this includes controlling the purity of key precursors. Identified raw materials for the synthesis include 2,3-dichlorobenzaldehyde (B127699) and Methyl 3-aminocronate, among others. By setting stringent limits on impurities within these starting materials, the potential for the formation of this compound from its precursors is significantly reduced. Analytical testing of incoming raw materials ensures they meet the required purity standards before being used in the manufacturing process.
Formulation Design Approaches to Enhance Stability and Reduce Impurity 6 Formation (e.g., pH control, antioxidant addition, excipient selection)
The chemical stability of clevidipine is a critical factor in pharmaceutical formulation, as it is susceptible to degradation through pathways such as hydrolysis and oxidation, leading to the formation of various impurities, including this compound. veeprho.comgoogleapis.com Strategic formulation design is paramount to minimize the generation of these degradants and ensure the safety and efficacy of the drug product. Key approaches include rigorous pH control, the potential inclusion of antioxidants, and careful selection of excipients.
Clevidipine demonstrates significant degradation in both acidic and alkaline conditions. scispace.comresearchgate.net Therefore, maintaining an optimal pH range for the lipid emulsion formulation is a crucial stability-enhancing strategy. The aqueous phase of the emulsion is typically adjusted to a specific pH and buffered to resist changes during manufacturing and storage. While specific optimal pH values for minimizing Impurity 6 are proprietary, the general principle involves identifying the pH at which the rates of both acid-catalyzed and base-catalyzed hydrolysis of the ester linkages in clevidipine are at a minimum. Stress testing studies under various pH conditions are essential during pre-formulation to establish this optimal range. scispace.com
Oxidative degradation of the dihydropyridine ring in clevidipine is another significant pathway for impurity formation. veeprho.comgoogleapis.com The formation of the pyridine analog, an oxidative degradant, can be mitigated by reducing exposure to oxygen. google.comgoogleapis.com This is achieved during manufacturing by blanketing the compounding and filling processes with an inert gas, such as nitrogen, to displace atmospheric oxygen. googleapis.com While the direct addition of antioxidants to the formulation is a common strategy for many drug products, for a parenteral emulsion like clevidipine, the choice of antioxidant must be carefully considered for compatibility and safety. The use of a stabilizer cocktail containing citric acid and ascorbic acid has been noted for its ability to inhibit esterase activity in blood, which, while primarily relevant for in vivo stability, highlights the potential for such agents in controlling degradation. researchgate.net
Excipient selection is fundamental to the stability of the clevidipine formulation. Due to its poor water solubility and susceptibility to hydrolysis, clevidipine is formulated as an oil-in-water lipid emulsion. googleapis.comgoogle.com This formulation strategy serves a dual purpose: it solubilizes the lipophilic drug and protects the hydrolytically sensitive ester moieties from the aqueous environment. googleapis.comgoogle.com The oil phase, typically soybean oil, acts as a carrier and a protective reservoir for the drug substance. The emulsifier, such as egg yolk phospholipids, is critical for stabilizing the oil droplets within the aqueous phase. The compatibility of these excipients with clevidipine is vital, as impurities within the excipients or interactions between the excipients and the drug could potentially accelerate degradation.
| Formulation Strategy | Mechanism of Impurity Reduction | Research Findings |
| pH Control | Minimizes acid and base-catalyzed hydrolysis of clevidipine's ester groups. | Clevidipine shows significant degradation in both alkaline and acidic conditions. scispace.comresearchgate.net |
| Inert Gas Blanketing | Reduces exposure to oxygen, thereby inhibiting the oxidative degradation of the dihydropyridine ring. | Manufacturing processes can be blanketed with nitrogen to minimize oxidizing compounds. googleapis.com |
| Excipient Selection (Lipid Emulsion) | Protects the water-insoluble and hydrolytically labile clevidipine from the aqueous phase. | Lipid emulsions are suitable dosage forms for drugs like clevidipine that are susceptible to hydrolytic breakdown. googleapis.comgoogle.com |
Packaging and Storage Conditions to Prevent Impurity 6 Proliferation
Beyond the initial formulation, the selection of appropriate packaging and the maintenance of stringent storage conditions are critical for preventing the formation and proliferation of this compound throughout the product's shelf life. Clevidipine is sensitive to light and temperature, which can accelerate its degradation. veeprho.com
To protect the drug from photodegradation, the primary packaging, such as glass vials, must have light-protective properties. veeprho.comgoogle.com This can be achieved through the use of amber or opaque materials that block the transmission of light, particularly in the UV range. googleapis.com In addition to a light-resistant primary container, the use of secondary packaging, such as cartons, provides an additional barrier against light exposure during storage and handling. googleapis.com
Controlling the headspace oxygen content within the vial is another key packaging strategy to inhibit oxidative degradation. This can be accomplished by purging the headspace with an inert gas like nitrogen before the vials are sealed. googleapis.com This manufacturing step minimizes the amount of oxygen available to react with the clevidipine molecule.
The recommended storage condition for clevidipine formulations is refrigeration at 2°C to 8°C. veeprho.comgoogleapis.com Low temperatures slow down the rate of chemical reactions, including both hydrolysis and oxidation, thereby significantly inhibiting the formation of Impurity 6 and other degradation products. Stability studies have shown that refrigerated storage can provide a shelf life of at least 36 months. googleapis.com It is also crucial to avoid freezing and exposure to high temperatures, as this can compromise the physical stability of the lipid emulsion and accelerate drug degradation. veeprho.com Once removed from refrigeration, the product remains stable for a limited period at room temperature, typically up to two months. googleapis.com
| Control Parameter | Specification | Rationale for Preventing Impurity 6 Formation |
| Primary Packaging | Light-protective vials (e.g., amber glass). | Prevents photodegradation of the light-sensitive clevidipine molecule. veeprho.comgoogle.comgoogleapis.com |
| Headspace Atmosphere | Purged with an inert gas (e.g., nitrogen). | Minimizes exposure to oxygen, inhibiting the formation of oxidative degradation products. googleapis.com |
| Storage Temperature | Refrigerated (2°C to 8°C). | Slows the rate of chemical degradation, including hydrolysis and oxidation. veeprho.comgoogleapis.com |
| Handling Conditions | Avoid extremes of temperature and direct sunlight. | Protects against accelerated degradation and maintains the physical integrity of the emulsion. veeprho.com |
Emerging Research Directions in Clevidipine Impurity Science
Innovations in Ultra-Trace Impurity Analysis and Detection
The detection and quantification of impurities at minute levels are paramount for ensuring the quality of Clevidipine (B1669171). Research indicates that even trace amounts of impurities can impact the stability and safety of the final drug product. veeprho.comaquigenbio.com Consequently, the field is moving towards increasingly sensitive analytical techniques capable of detecting impurities at ultra-trace levels.
Advanced chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental in the analysis of Clevidipine and its impurities. daicelpharmastandards.com Studies have focused on developing highly sensitive and specific RP-HPLC methods to separate and quantify a range of potential impurities, including process-related compounds and degradation products. nih.govoup.comoup.com The coupling of liquid chromatography with mass spectrometry (LC-MS), especially LC-MS/MS, has become a revolutionary tool. ijprajournal.com This hyphenated technique offers the high-resolution separation of HPLC with the sensitive and specific detection capabilities of mass spectrometry, enabling the structural elucidation of unknown impurities even at very low concentrations. veeprho.combiomedres.us
For certain dihydropyridine (B1217469) compounds, which are structurally related to Clevidipine, Ultra-High-Performance Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Orbitrap HRMS) has been successfully employed. This method provides exceptional sensitivity and accuracy, with limits of detection (LODs) as low as 0.05 ng/mL for some genotoxic impurities. nih.govchrom-china.com The application of such advanced, high-resolution mass spectrometry techniques represents a significant step forward in ensuring the comprehensive characterization of the impurity profiles of complex drugs like Clevidipine.
| Analytical Technique | Principle | Application in Impurity Analysis | Advantages |
| RP-HPLC | Separation based on hydrophobicity | Quantification of known and unknown impurities. daicelpharmastandards.comnih.gov | Robust, reproducible, cost-effective. ijprajournal.com |
| LC-MS/MS | Separation by chromatography, identification by mass-to-charge ratio and fragmentation | Structural identification of low-level and unknown impurities. ijprajournal.com | High sensitivity and specificity, provides molecular weight and structural information. veeprho.com |
| UHPLC-Orbitrap HRMS | High-resolution separation with high-accuracy mass analysis | Determination of trace and ultra-trace level genotoxic impurities. nih.gov | Extremely high sensitivity (sub-ppt levels), accurate mass measurement. nih.govperkinelmer.com |
Computational Modeling for Predictive Impurity Formation and Reaction Kinetics
A significant shift in impurity management involves moving from a reactive to a predictive approach. Computational modeling is at the forefront of this evolution, offering tools to forecast the formation of impurities like Clevidipine Impurity 6. By understanding the degradation pathways of the Clevidipine molecule, which can include hydrolysis and oxidation, predictive models can be developed. daicelpharmastandards.comfda.gov
In silico tools and quantitative structure-activity relationship (QSAR) models are being explored to predict the degradation pathways and kinetics of drug substances under various stress conditions. nih.gov For dihydropyridines, computational models have been used to understand their interaction with biological targets, and similar principles can be applied to model their chemical stability and degradation. nih.gov By simulating the reaction environment, these models can help identify the conditions under which specific impurities are likely to form. This allows for the proactive design of manufacturing processes and storage conditions that minimize degradation.
Novel Green Chemistry Approaches for Impurity Synthesis and Control
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to create more sustainable and environmentally friendly processes. mdpi.com This approach has significant implications for impurity control, as it focuses on minimizing waste and avoiding the use of hazardous substances from the outset.
For the synthesis of dihydropyridine compounds like Clevidipine, green chemistry approaches are being actively researched. acs.org These include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of the synthesis process. mdpi.comthepharmajournal.com
Catalyst Innovation: Employing efficient and recyclable catalysts, such as cobalt carbon nanotubes, can lead to higher yields, shorter reaction times, and reduced waste generation compared to traditional methods. researchgate.net The use of catalytic reagents is a core principle of green chemistry, aiming to enhance selectivity and efficiency. mdpi.com
Solvent-Free Reactions: Research has demonstrated the feasibility of synthesizing dihydropyridine derivatives under solvent-free conditions, which simplifies the process, reduces waste, and can be more economically viable. nih.gov
Multicomponent Reactions: Designing synthetic routes that involve multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, in a greener fashion can improve atom economy and reduce the number of synthetic steps, thereby minimizing the potential for impurity formation. thepharmajournal.comnih.gov
By adopting these green chemistry principles in the manufacturing process of Clevidipine, the formation of process-related impurities can be inherently minimized. registech.com This proactive approach to impurity control aligns with the goals of Quality-by-Design (QbD), building quality and safety into the product from the earliest stages of development. nih.gov
Advancements in Automated Impurity Profiling and Data Analysis
To ensure consistent quality and handle the large volume of samples in a manufacturing environment, there is a growing trend towards the automation of impurity profiling and data analysis. bmglabtech.comwikipedia.org High-throughput screening (HTS) systems, which leverage robotics, automated liquid handling, and advanced data processing software, are becoming more prevalent in the pharmaceutical industry. danaher.com
The process of impurity profiling can be streamlined through automation at several stages:
Automated Sample Preparation: Robotic workstations can perform dilutions, extractions, and other sample preparation steps, reducing manual error and increasing throughput. malvernpanalytical.com
Integrated Analytical Systems: Combining automated sample introduction with advanced analytical techniques like HPLC or LC-MS allows for continuous and unattended analysis of multiple samples.
Sophisticated Data Analysis Software: Modern analytical instruments are equipped with powerful software that can automate the process of peak detection, integration, and comparison against reference standards. sepscience.com There is also a move towards AI-assisted software that can help in predicting and identifying unknown impurities from complex datasets. openreview.netresearchgate.net
These automated systems enable the rapid and reliable analysis of Clevidipine batches, ensuring that the profile of impurities, including this compound, is consistently monitored and controlled. sepscience.com This high-throughput approach is essential for real-time quality control and for conducting comprehensive stability studies, ultimately safeguarding the quality of the final drug product.
Q & A
Basic Research Questions
Q. What analytical techniques are validated for detecting and quantifying Clevidipine Impurity 6 in drug substances?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method. Key parameters include:
- Column : Waters Symmetry Shield TM C18 (150 × 4.6 mm, 5 µm) .
- Mobile phase : Gradient elution with sodium dihydrogen phosphate buffer (pH 3.0) and acetonitrile .
- Flow rate : 1.2 mL/min, detection at 220 nm, and column temperature of 35°C .
- Validation : Linearity (r = 0.997–1.000), recovery (94.96–97.79%), and limits of detection (LOD: 4–8 ng) .
- Data Interpretation : Impurity 6 is quantified using a main component self-comparison method with or without calibration factors. Ensure baseline separation from co-eluting peaks (e.g., solvent residues) .
Q. How can researchers confirm the identity of this compound during method development?
- Methodology :
- Spectral Analysis : Use LC-MS/MS and high-resolution mass spectrometry (HRMS) for accurate mass determination .
- Synthesis of Reference Standards : Prepare impurity samples via controlled degradation (e.g., acid/base hydrolysis, oxidation) and compare retention times and spectral profiles with synthesized standards .
- Cross-Validation : Confirm identity using NMR (¹H/¹³C) and IR spectroscopy .
Advanced Research Questions
Q. How to design forced degradation studies to evaluate the stability of this compound under ICH-recommended conditions?
- Methodology :
- Stress Conditions : Expose the drug substance to heat (80°C), humidity (75% RH), acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic conditions .
- Degradation Kinetics : Monitor impurity formation over time using kinetic modeling (e.g., zero/first-order plots).
- Specificity Testing : Ensure the HPLC method resolves degradation products from Impurity 6. Use photodiode array (PDA) detection to confirm peak purity .
Q. What strategies resolve contradictions in impurity quantification between HPLC and LC-MS/MS datasets?
- Methodology :
- Root-Cause Analysis : Check for ion suppression/enhancement in LC-MS/MS or matrix interference in HPLC .
- Standard Addition Method : Spike known concentrations of Impurity 6 into sample matrices to assess recovery discrepancies .
- Collaborative Studies : Compare inter-laboratory results using harmonized protocols (e.g., USP <1225> for method validation) .
Q. How to develop a stability-indicating method for this compound in the presence of structurally similar dihydropyridine derivatives?
- Methodology :
- Column Screening : Test multiple columns (e.g., C18, phenyl, and pentafluorophenyl) to optimize selectivity .
- Mobile Phase Optimization : Adjust buffer pH (2.5–5.0) and organic modifier ratio to enhance resolution. For example, a pH 3.0 phosphate buffer improves peak symmetry for dihydropyridine analogs .
- Design of Experiments (DoE) : Use factorial designs to evaluate critical parameters (e.g., gradient slope, temperature) .
Methodological Considerations
- Reproducibility : Document column lot-to-lot variability and system suitability criteria (e.g., tailing factor ≤ 2.0) .
- Ethical Reporting : Disclose all method modifications and negative results to avoid publication bias .
- Cross-Contamination Mitigation : Flush IV catheters before blood sampling to prevent false-positive impurity detection from lipid emulsions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
